
(E)-beta-Bromo-2-methoxystyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-bromovinyl)-2-methoxybenzene is an organic compound with the molecular formula C9H9BrO It is a derivative of benzene, featuring a bromovinyl group and a methoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-bromovinyl)-2-methoxybenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methoxybenzene (anisole) with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the brominated intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the vinyl group, yielding (E)-1-(2-bromovinyl)-2-methoxybenzene.
Industrial Production Methods
Industrial production of (E)-1-(2-bromovinyl)-2-methoxybenzene may involve large-scale bromination and Wittig reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(2-bromovinyl)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromovinyl group to a vinyl group or further to an ethyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of (E)-1-vinyl-2-methoxybenzene or (E)-1-ethyl-2-methoxybenzene.
Substitution: Formation of 2-methoxyphenyl derivatives with various substituents replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
(E)-1-(2-bromovinyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-1-(2-bromovinyl)-2-methoxybenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The compound’s reactivity is influenced by the electron-donating methoxy group, which activates the benzene ring towards electrophilic substitution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(2-bromovinyl)-2-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
(E)-1-(2-bromovinyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.
(E)-1-(2-bromovinyl)-2-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
(E)-1-(2-bromovinyl)-2-methoxybenzene is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H9BrO |
|---|---|
Molekulargewicht |
213.07 g/mol |
IUPAC-Name |
1-[(E)-2-bromoethenyl]-2-methoxybenzene |
InChI |
InChI=1S/C9H9BrO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-7H,1H3/b7-6+ |
InChI-Schlüssel |
QVLGTXPQVOQRLD-VOTSOKGWSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=C/Br |
Kanonische SMILES |
COC1=CC=CC=C1C=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


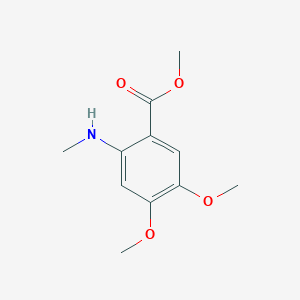

![6,8-Dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494250.png)
![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride](/img/structure/B13494253.png)

![2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane](/img/structure/B13494280.png)
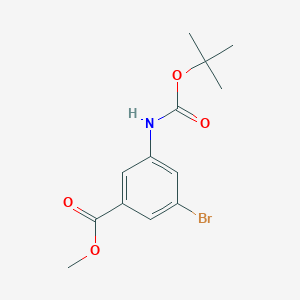
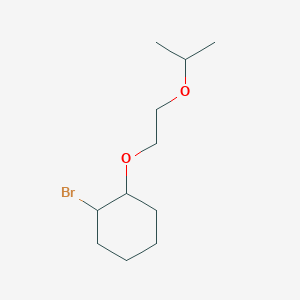
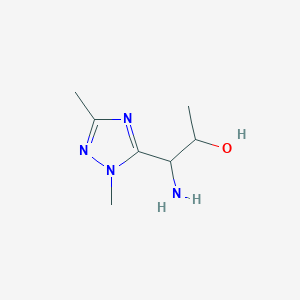
![2-Azaspiro[4.4]nonan-6-one](/img/structure/B13494304.png)
![Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13494311.png)
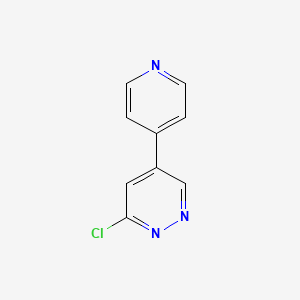
![3-(4-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13494325.png)
![Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13494330.png)
